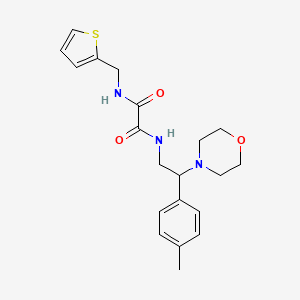![molecular formula C10H9F3N2O2 B2631656 N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide CAS No. 59173-21-6](/img/structure/B2631656.png)
N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula C8H8F3N . It has an average mass of 175.151 Da and a monoisotopic mass of 175.060883 Da .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an active area of research . One method involves the reaction of N,N-dialkylbenzamides with sulfur tetrafluoride .
Molecular Structure Analysis
The molecular structure of “N-Methyl-3-(trifluoromethyl)aniline” consists of a benzene ring substituted with a trifluoromethyl group and a methylamine group .
Chemical Reactions Analysis
Trifluoromethyl groups are often introduced into organic compounds through various chemical reactions . For example, the McLoughlin-Thrower reaction involves the coupling of iodofluoroalkanes and iodoaromatic compounds .
Physical And Chemical Properties Analysis
“N-Methyl-3-(trifluoromethyl)aniline” has a density of 1.2±0.1 g/cm3, a boiling point of 195.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has one hydrogen bond acceptor and one hydrogen bond donor .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Access to N-CF3 Formamides : The first synthetic access to N-trifluoromethylated formamides was reported, highlighting the reduction of bench-stable NCF3 carbamoyl fluorides. This method is characterized by its simplicity and mildness, allowing for a broad range of functional groups and stereocenters to be tolerated. The N-CF3 formamide motif has shown to be highly robust, compatible with diverse chemical transformations, making it a promising building block in complex functional molecules (Zivkovic, Nielsen, & Schoenebeck, 2022).
Cross-Dehydrogenative Coupling Reactions : Significant advances in direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions have been made. This novel approach effectively prepares carboxamide, carbamate, and urea derivatives, crucial in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Medicinal Chemistry Applications
Inhibitors of Gene Expression : Structure-activity relationship studies of specific inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors have been conducted, focusing on the potential oral bioavailability of compounds. This research emphasizes the critical role of the carboxamide group for activity (Palanki et al., 2000).
Antifungal Activity : Synthesis and evaluation of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown moderate antifungal activities against various phytopathogenic fungi, offering insights into potential agricultural and medicinal applications (Wu et al., 2012).
Material Science Applications
Microwave-assisted Deformylation : The formyl group has been successfully removed from N-aryl formamide using KF on a solid support of basic Al2O3 under microwave irradiation. This process is compatible with certain esters, demonstrating a potential application in material synthesis and modification processes (Ge & Hu, 2007).
Copper Catalysis in Carbamoylation and Amination : An efficient method for the direct carbamoylation and amination of quinoline N-oxides with formamides has been developed. This copper-catalyzed process facilitates C-C and C-N bond formations via cross-dehydrogenative coupling reactions, showing excellent functional group tolerance and providing insights into potential applications in organic synthesis and pharmaceutical research (Zhang et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c1-15(6-16)9(17)14-8-4-2-3-7(5-8)10(11,12)13/h2-6H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYIPQNKHAIINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

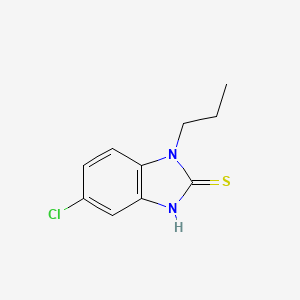
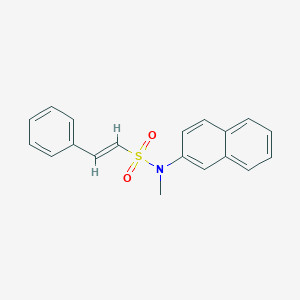
![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)
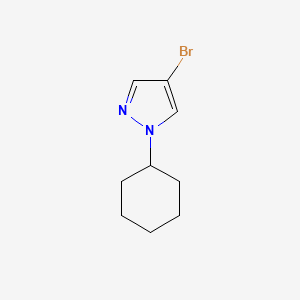
![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)
![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)
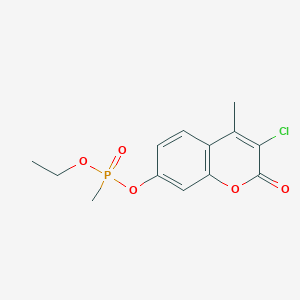
![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)
![2-(2-Furyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2631588.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2631589.png)
![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2631590.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)

